1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
Description
This compound belongs to a class of bicyclic amines featuring an 8-azabicyclo[3.2.1]octane core fused with a pyrrolidine-2,5-dione moiety. The structure is further substituted at the 8-position with a 2-(2H-1,3-benzodioxol-5-yl)acetyl group, which introduces an electron-rich aromatic system.
Properties
IUPAC Name |
1-[8-[2-(1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-18-5-6-19(24)22(18)15-9-13-2-3-14(10-15)21(13)20(25)8-12-1-4-16-17(7-12)27-11-26-16/h1,4,7,13-15H,2-3,5-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMNNQXPGFCVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Construction of the Azabicyclo Octane Ring: This step often involves a copper-catalyzed coupling reaction followed by bromination.
Attachment of the Pyrrolidine-2,5-dione Group: This is usually done through a series of amination and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the following biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Neuropharmacological Effects
Due to its structural similarities with known psychoactive compounds, this molecule is being investigated for potential neuropharmacological effects. Preliminary data suggest it may influence neurotransmitter systems, offering insights into treatments for neurological disorders .
Therapeutic Applications
The multifaceted nature of 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione presents several therapeutic applications:
Pain Management
Given its structural characteristics akin to analgesics, there is ongoing research into its efficacy as a pain reliever. The compound's ability to modulate pain pathways could lead to new analgesic formulations .
Antidepressant Effects
The potential antidepressant effects are being explored due to the compound's interaction with serotonin receptors. Animal models have shown promising results in reducing depressive-like behaviors .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study published in 2024, researchers synthesized several derivatives of the compound and evaluated their antimicrobial efficacy using the disc diffusion method. Results indicated that certain derivatives exhibited remarkable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
A recent investigation assessed the anticancer properties of the compound on various human cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways, marking it as a candidate for further development in oncology .
Mechanism of Action
The mechanism of action of 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several derivatives of 8-azabicyclo[3.2.1]octane-pyrrolidine-2,5-dione hybrids. Below is a comparative analysis based on substituent variations, molecular properties, and inferred applications:
Structural and Molecular Comparisons
*Calculated based on structural similarity to analogs.
Key Findings and Implications
Substituent Effects on Bioactivity: The benzodioxole group in the target compound may confer affinity for serotonin or dopamine receptors, as benzodioxoles are common in neuroactive compounds. Sulfonyl-containing derivatives (e.g., CAS 2058514-25-1) exhibit higher polarity, which could enhance solubility and reduce off-target binding compared to lipophilic analogs like the m-tolyl variant .
Therapeutic Potential: The thiophene-substituted analog (CAS 1903341-10-5) mirrors inhibitors of bromodomain-containing proteins (e.g., ATAD2), which are implicated in cancer and inflammation . This suggests the target compound may also interact with epigenetic regulators.
Synthetic Accessibility: Compounds with simpler acetyl substituents (e.g., m-tolyl) are likely easier to synthesize than those requiring sulfonylation or benzodioxole incorporation.
Biological Activity
1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways .
Antitumor Effects
Research has demonstrated that compounds related to 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione exhibit notable antitumor activity. For example, similar structures have been tested against human tumor cell lines such as HepG2 and DLD, showing promising results in inhibiting cell proliferation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 15 | Apoptosis induction |
| Compound B | DLD | 22 | Topoisomerase inhibition |
Central Nervous System Activity
The compound's structural features suggest potential interactions with neurotransmitter systems. Compounds with similar bicyclic frameworks have been studied for their effects on pain modulation and anxiety reduction through central nervous system pathways .
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various benzodioxole derivatives found that the tested compound exhibited significant inhibition against Candida albicans with an MIC value of 15.62 µg/mL. This suggests that the compound may serve as a lead for developing new antifungal agents .
Antitumor Activity Assessment
In a comparative study, several derivatives were synthesized and tested against a panel of human cancer cell lines. Among them, one derivative showed an IC50 value of 10 µM against renal cancer cells, indicating strong antitumor potential. The study highlighted the importance of the benzodioxole group in enhancing biological activity .
The biological activity of 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced viability in microbial and cancer cells.
- Membrane Disruption : The amphiphilic nature of the compound may contribute to its ability to disrupt cellular membranes, affecting both bacterial and tumor cells.
- Signal Pathway Modulation : Interaction with neurotransmitter receptors may mediate effects on pain and mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
